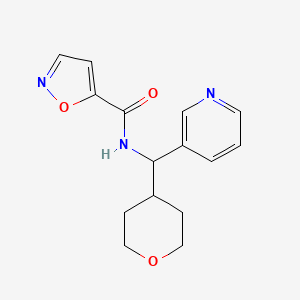

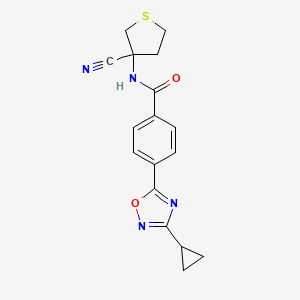

![molecular formula C15H20N2O3 B2734905 ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate CAS No. 837381-73-4](/img/structure/B2734905.png)

ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the dimethylamino group and the methoxy group could potentially influence the compound’s reactivity and interactions with other molecules .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the indole ring, the ethyl carboxylate group, the dimethylamino group, and the methoxy group. These groups could potentially form various intra- and intermolecular interactions, influencing the compound’s overall structure and properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, carbodiimides are known to react with primary amines to yield amide bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dimethylamino and methoxy groups could influence its solubility in different solvents .Scientific Research Applications

Antiviral Research

Research has shown that derivatives of "ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate" exhibit potent antiviral activities. For instance, a preclinical study on a closely related compound, AV0038, demonstrated high efficiency in the prevention and treatment of influenza A in mice, highlighting its potential as an anti-influenza drug candidate due to its favorable pharmacological properties, including high solubility, metabolic stability, and low acute toxicity (Ivashchenko et al., 2014). Another study focused on Arbidol, a well-known broad-spectrum antiviral compound, underlines its mechanism of action against various viruses, including influenza A and B, by inhibiting virus-mediated fusion with target cells, thereby blocking virus entry into target cells (Boriskin et al., 2008).

Synthesis and Antiviral Activity Studies

The synthesis and evaluation of antiviral activities of substituted ethyl 5-hydroxy-1H-indole-3-carboxylates have also been explored. These studies have led to the identification of compounds with significant activity against viruses such as BVDV, HCV, and influenza A/Aichi/2/69(H3N2), suggesting their efficacy in suppressing virus replication in cell cultures and animal models (Ivashchenko et al., 2015).

Chemical Synthesis and Bioconjugation

The compound's derivatives have been utilized in chemical synthesis and bioconjugation applications. For instance, studies on EDC/sNHS-mediated bioconjugation reactions with carboxylated peptide substrates reveal the potential for preparing variants for medical research, highlighting the importance of understanding reaction conditions and side reactions to optimize product formation (Totaro et al., 2016).

Material Science and Polymer Research

The molecule has found applications in material science, particularly in the synthesis of polymers with specific properties. For example, research into the synthesis of amphiphilic copolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and n-butyl methacrylate (BMA) for biomedical applications shows the potential of such materials in drug delivery systems (Lee et al., 2003).

Future Directions

properties

IUPAC Name |

ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-5-20-15(18)14-12(9-17(2)3)11-8-10(19-4)6-7-13(11)16-14/h6-8,16H,5,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIOOHNAOUXZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

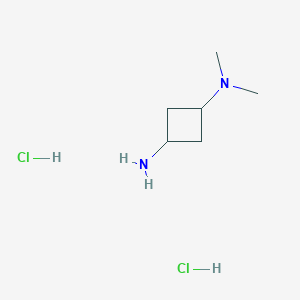

![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2734825.png)

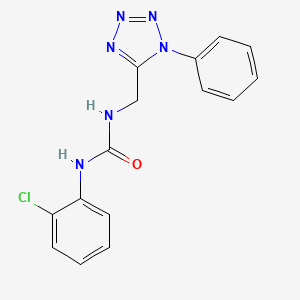

![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734830.png)

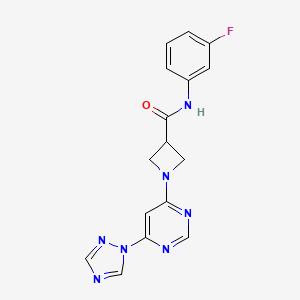

![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2734831.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine](/img/structure/B2734834.png)

![6-(2-methoxyethyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734837.png)

![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2734838.png)

![3-[(Acetylamino)methyl]adamantane-1-carboxylic acid](/img/structure/B2734840.png)